4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
Overview
Description
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a heterocyclic compound with the molecular formula C11H8F3NO. It is a derivative of quinoline, a class of compounds known for their diverse biological activities. The presence of the trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry .
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, also known as 6-methyl-2-(trifluoromethyl)quinolin-4-ol, are currently unknown
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline typically involves the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This reaction is carried out under reflux conditions in nitrobenzene, yielding a series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives . Another method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-8-(trifluoromethyl)quinoline: Another quinoline derivative with similar antimicrobial properties.
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit various biological activities.
Uniqueness
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVMZLUVACVTDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937736 | |
Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1701-20-8 | |
Record name | 6-Methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1701-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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